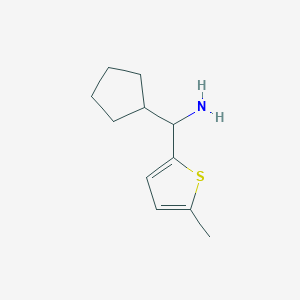

Cyclopentyl(5-methylthiophen-2-yl)methanamine

Description

Cyclopentyl(5-methylthiophen-2-yl)methanamine is a secondary amine featuring a cyclopentyl group attached to a methanamine backbone, which is further substituted with a 5-methylthiophen-2-yl moiety. Its structure combines the electron-rich thiophene ring with the lipophilic cyclopentyl group, which may influence its physicochemical and pharmacological properties.

Properties

Molecular Formula |

C11H17NS |

|---|---|

Molecular Weight |

195.33 g/mol |

IUPAC Name |

cyclopentyl-(5-methylthiophen-2-yl)methanamine |

InChI |

InChI=1S/C11H17NS/c1-8-6-7-10(13-8)11(12)9-4-2-3-5-9/h6-7,9,11H,2-5,12H2,1H3 |

InChI Key |

YDULHGFLFJYGTE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C(C2CCCC2)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of Cyclopentyl(5-methylthiophen-2-yl)methanamine typically involves the formation of a carbon-nitrogen bond linking the cyclopentylmethanamine moiety to the 5-methylthiophen-2-yl fragment. Commonly, this is achieved via:

- Cross-coupling reactions involving halogenated thiophene derivatives and cyclopentyl-containing nucleophiles or amines.

- Grignard reagent approaches , where cyclopentylmagnesium halides react with halogenated thiophenes, followed by amination.

- Reductive amination or other amination strategies on aldehyde or halide precursors derived from thiophene and cyclopentyl units.

Detailed Synthetic Routes

Grignard Reagent Route

One established method involves preparing cyclopentylmagnesium bromide, which then undergoes nucleophilic aromatic substitution with 2-bromothiophene derivatives. The intermediate is subsequently converted into the methanamine derivative through amination steps.

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Cyclopentylmagnesium bromide + 2-bromothiophene | Formation of cyclopentyl-thiophene intermediate | Requires anhydrous conditions |

| 2 | Amination (e.g., with ammonia or amine source) | Introduction of methanamine group | Controlled temperature to avoid side reactions |

This approach allows for good regioselectivity and control over substitution patterns, but demands strict moisture-free conditions and careful temperature regulation to maximize yield.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed direct arylation or Suzuki-Miyaura coupling methods have been reported for related thiophene derivatives, allowing the formation of carbon-carbon bonds between thiophene rings and cyclopentyl-containing moieties. While direct examples for this compound are limited, analogous procedures suggest the feasibility of:

- Using 5-methyl-2-bromothiophene as the aryl halide.

- Employing cyclopentyl-containing boronic acids or amine precursors.

- Catalysts such as Pd(PPh3)4, with bases like Na2CO3, in mixed solvent systems (e.g., DME/EtOH/H2O).

Comparative Analysis of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|---|

| Grignard Reagent Route | Cyclopentylmagnesium bromide, 2-bromothiophene, amination reagents | Good regioselectivity, well-established | Moisture sensitive, requires inert atmosphere | Moderate to High |

| Palladium-Catalyzed Cross-Coupling | Pd catalyst, aryl halide, boronic acid, base | Mild conditions, high selectivity | Catalyst cost, requires optimization | High |

| Nickel-Catalyzed Amination | Ni(COD)2, phosphine ligand, Ti(OiPr)4, aldehydes | Efficient amination, mild conditions | Less common, requires glovebox | Moderate |

| Industrial Scale Synthesis | Optimized catalytic systems, controlled temp/pressure | Scalable, high purity | Requires complex equipment | High |

Research Data and Yields

While specific yields for this compound are scarce, related compounds synthesized via these methods report:

- Grignard-based syntheses: yields typically between 50-70% after purification.

- Palladium-catalyzed couplings: yields up to 80-90% under optimized conditions.

- Nickel-catalyzed aminations: yields around 50-60%, with potential for improvement.

Purity is generally confirmed by NMR, melting point, and chromatographic methods, ensuring suitability for further application.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(5-methylthiophen-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can further modify the thiophene ring or the methanamine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the cyclopentyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, often in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiophene ring or the cyclopentyl group.

Scientific Research Applications

Cyclopentyl(5-methylthiophen-2-yl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopentyl(5-methylthiophen-2-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

*Molecular weight calculated based on formula C₁₁H₁₇NS (12C: 12.01, 1H: 1.008, 14N: 14.01, 32S: 32.07).

Key Observations:

- Substituent Effects : The 5-methyl group on thiophene enhances steric bulk compared to methoxy or chloro substituents. Cyclopentyl and cyclopropane groups increase lipophilicity, which may improve membrane permeability .

- Synthetic Accessibility : N,N-Dimethyl analogs (e.g., compound 4.8y in ) are synthesized efficiently (75% yield) via reductive amination, suggesting that the target compound could follow similar routes .

Pharmacological and Physicochemical Properties

- LogP and Solubility : Cyclopentyl(5-methylfuran-2-yl)methanamine has a logP of 2.64, indicating moderate hydrophobicity . Thiophene analogs are expected to have higher logP values due to sulfur’s polarizability, though experimental data are needed.

- Enzyme Inhibition : highlights that urea-linked (5-phenylfuran-2-yl)methanamine derivatives exhibit SIRT2 inhibitory activity. While the target compound lacks a urea linker, its cyclopentyl group may enhance target affinity through hydrophobic interactions .

- Safety Profiles : (5-Chlorothiophen-2-ylmethyl)-methyl-amine () requires stringent safety protocols, suggesting that halogenated thiophene derivatives may pose higher toxicity risks compared to methyl-substituted analogs .

Biological Activity

Cyclopentyl(5-methylthiophen-2-yl)methanamine is a compound with significant biological activity, particularly in its interactions with various molecular targets. This article explores the compound's structure, mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Compound Overview

Chemical Structure and Properties

- Molecular Formula : C_{11}H_{15}N_{1}S_{1}

- Molar Mass : Approximately 175.25 g/mol

- Structural Features : The compound consists of a cyclopentyl group attached to a 5-methylthiophen-2-yl moiety via a methanamine backbone. The thiophene ring enhances its chemical properties, allowing for unique interactions within biological systems.

The biological activity of this compound can be attributed to several key mechanisms:

- Hydrogen Bonding : The amine group can form hydrogen bonds with various biological molecules, influencing their structure and function.

- π-π Interactions : The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, modulating biochemical pathways and potentially leading to therapeutic effects.

- Neurotransmitter Pathways : Studies suggest that the compound may affect neurotransmitter pathways, indicating potential applications in treating neurological disorders.

Therapeutic Potential

This compound has shown promise in medicinal chemistry, particularly in the following areas:

- Neurotransmitter Systems : Due to its amine functionality, it could serve as a lead compound for developing new pharmaceuticals targeting conditions related to neurotransmitter dysregulation.

- Antimicrobial Properties : Preliminary investigations indicate potential antimicrobial activity, making it a candidate for further research in infectious disease treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Cyclopentyl(3-methylthiophen-2-yl)methanamine | Similar structure but with a different methyl position | Varies in reactivity due to substitution pattern |

| (5-Methylthiophen-2-yl)methylamine | Lacks cyclopentyl group | Different sterics and potential biological activity |

The comparison highlights how structural variations impact the biological activity of related compounds.

Case Studies and Research Findings

- Interaction Studies : Research indicates that this compound interacts with specific receptors and enzymes, influencing their activities. For example, studies have shown that modifications to the compound can enhance its binding affinity to certain targets, suggesting avenues for optimization in drug design .

- In Vivo Efficacy : Preliminary animal studies have suggested that derivatives of this compound may exhibit significant antipsychotic-like effects, particularly when tested against models of induced hyperactivity . This underscores its potential role in treating psychiatric disorders.

- Synthetic Approaches : The synthesis of this compound typically involves reacting 5-methylthiophene-2-carbaldehyde with cyclopentylamine under controlled conditions. Optimization strategies using continuous flow reactors have been explored to enhance yield and scalability for industrial applications.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Cyclopentyl(5-methylthiophen-2-yl)methanamine?

The compound is synthesized via reductive amination between 5-methylthiophene-2-carbaldehyde and cyclopentylamine. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., ethanol, methanol) under reflux (~70–80°C) improve reaction efficiency .

- Catalysts : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts for selective amine bond formation.

- Continuous flow reactors : These enhance scalability and yield (>85%) in industrial settings by maintaining precise temperature control . Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate eluent) and recrystallization.

Q. How can researchers characterize the structural and electronic properties of this compound?

Use a combination of:

- NMR spectroscopy : H and C NMR to confirm the amine group (-NH-) and thiophene ring protons (δ 6.5–7.2 ppm) .

- Mass spectrometry (HRMS) : To verify molecular weight (195.32 g/mol) and fragmentation patterns .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) for resolving crystal structures, particularly to analyze π-π stacking interactions between thiophene rings .

Q. What are the common chemical reactions and derivatization strategies for this compound?

Reactivity focuses on:

- Amine functionalization : Acylation (e.g., acetic anhydride) or sulfonylation to enhance bioavailability .

- Thiophene ring modifications : Electrophilic substitution (e.g., bromination at the 4-position) or oxidation to sulfoxides using mCPBA .

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl halides to introduce aromatic substituents .

Advanced Research Questions

Q. How does this compound interact with neurotransmitter systems, and what experimental methods validate its mechanism of action?

Hypothesized to modulate serotonin/dopamine receptors due to structural analogs (e.g., substituted amphetamines). Methods include:

- Receptor binding assays : Radioligand displacement studies (e.g., H-serotonin) to measure IC values .

- Computational docking : AutoDock Vina to model interactions with 5-HT receptors, focusing on hydrogen bonding with Ser159 and π-π stacking with Trp340 .

- In vivo microdialysis : Measure neurotransmitter release in rodent models (e.g., prefrontal cortex dopamine levels) .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

- Purity variability : Validate compound purity via HPLC (>98%) and elemental analysis .

- Assay conditions : Standardize cell lines (e.g., HEK-293 for receptor studies) and buffer pH (7.4) .

- Metabolic instability : Use liver microsome assays to assess CYP450-mediated degradation and adjust dosing regimens .

Q. What computational approaches are recommended for predicting the pharmacokinetic properties of this compound?

Leverage:

- QSAR models : Predict logP (~2.8) and solubility using descriptors like polar surface area (PSA) and molecular weight .

- Molecular dynamics (MD) simulations : GROMACS to analyze membrane permeability (e.g., blood-brain barrier penetration) .

- ADMET prediction tools : SwissADME or pkCSM to estimate bioavailability (%F >50%) and toxicity (hERG inhibition risk) .

Q. What strategies enable enantiomeric resolution of this compound, given its chiral center?

- Chiral chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol mobile phases .

- Enzymatic resolution : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) to isolate (R)- and (S)-enantiomers .

- Circular dichroism (CD) : Confirm enantiopurity by monitoring Cotton effects at 220–250 nm .

Q. How can metabolic pathways and degradation products of this compound be identified?

Employ:

- In vitro metabolism assays : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .

- Stable isotope labeling : C-tracing to track metabolic intermediates (e.g., sulfoxide derivatives) .

- In silico tools : Meteor Nexus to predict Phase I/II metabolites (e.g., N-oxidation, glucuronidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.